molecular formula C9H12O3 B14342202 Ethyl 4-hydroxyhept-5-en-2-ynoate CAS No. 104923-75-3

Ethyl 4-hydroxyhept-5-en-2-ynoate

Cat. No.: B14342202
CAS No.: 104923-75-3
M. Wt: 168.19 g/mol
InChI Key: DJFLZANYOGGBGB-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyhept-5-en-2-ynoate is an organic compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol . It is characterized by the presence of both hydroxyl and ester functional groups, making it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxyhept-5-en-2-ynoate can be synthesized through several methods. One common route involves the reaction of crotonaldehyde with ethyl propiolate under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxyhept-5-en-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted esters or alcohols.

Scientific Research Applications

Ethyl 4-hydroxyhept-5-en-2-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 4-hydroxyhept-5-en-2-ynoate exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence metabolic pathways and biochemical processes.

Comparison with Similar Compounds

  • Ethyl 4-hydroxyhex-5-en-2-ynoate
  • Ethyl 4-hydroxyhept-5-en-3-ynoate
  • Ethyl 4-hydroxyhept-6-en-2-ynoate

Comparison: Ethyl 4-hydroxyhept-5-en-2-ynoate is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications based on the position of functional groups.

Properties

CAS No.

104923-75-3

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 4-hydroxyhept-5-en-2-ynoate

InChI

InChI=1S/C9H12O3/c1-3-5-8(10)6-7-9(11)12-4-2/h3,5,8,10H,4H2,1-2H3

InChI Key

DJFLZANYOGGBGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC(C=CC)O

Origin of Product

United States

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